4-Oxo-1,4-dihydroquinazoline-6-carboxamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-oxo-3H-quinazoline-6-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c10-8(13)5-1-2-7-6(3-5)9(14)12-4-11-7/h1-4H,(H2,10,13)(H,11,12,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVBOKXTTGPSGM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)N)C(=O)NC=N2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00439937 | |

| Record name | 4-oxo-3H-quinazoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150454-06-1 | |

| Record name | 4-oxo-3H-quinazoline-6-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00439937 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical and physical characteristics of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide

An In-Depth Technical Guide to 4-Oxo-1,4-dihydroquinazoline-6-carboxamide

Introduction

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to bind to a wide array of biological targets.[1][2] This bicyclic heterocycle, consisting of a benzene ring fused to a pyrimidine ring, is present in numerous FDA-approved drugs and clinical candidates.[3] Its derivatives exhibit a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and enzyme inhibitory properties.[1]

This guide focuses on a specific derivative, This compound . Identified by its IUPAC name 4-oxo-3H-quinazoline-6-carboxamide and CAS number 150454-06-1 , this compound features a carboxamide group at the 6-position of the quinazolinone core.[4] This functionalization is of particular interest, as modifications at this position have been shown to significantly influence biological activity, particularly in the development of targeted therapies like histone deacetylase (HDAC) inhibitors.[5] This document serves as a comprehensive technical resource for researchers, scientists, and drug development professionals, detailing the compound's physicochemical properties, synthesis, analytical characterization, and potential therapeutic applications based on the activities of structurally related analogs.

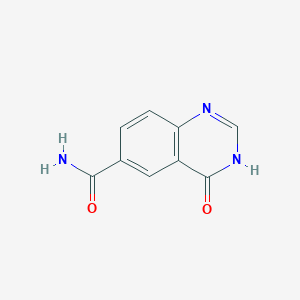

Caption: Chemical structure of this compound.

Physicochemical Properties

The fundamental physicochemical properties of a compound are critical for predicting its behavior in both chemical and biological systems. These parameters influence solubility, permeability, and metabolic stability, which are key determinants of a molecule's potential as a therapeutic agent. The properties for this compound are summarized below, primarily based on computational models.[4][6]

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem[4] |

| Molecular Weight | 189.17 g/mol | PubChem[4] |

| Exact Mass | 189.053826475 Da | PubChem[4] |

| CAS Number | 150454-06-1 | PubChem[4] |

| IUPAC Name | 4-oxo-3H-quinazoline-6-carboxamide | PubChem[4] |

| XLogP3 (cLogP) | -0.4 | PubChem[4] |

| Hydrogen Bond Donors | 2 | PubChem[4] |

| Hydrogen Bond Acceptors | 3 | PubChem[4] |

| Rotatable Bond Count | 1 | PubChem[6] |

| Topological Polar Surface Area | 84.6 Ų | PubChem[4][6] |

| Appearance | Solid | CymitQuimica[6] |

The negative XLogP3 value suggests that the compound is hydrophilic, a property enhanced by the presence of multiple hydrogen bond donors and acceptors in the carboxamide and lactam moieties. This hydrophilicity, combined with a polar surface area of less than 140 Ų, indicates a likelihood of good oral bioavailability, according to Veber's rules.

Synthesis and Purification

Retrosynthetic Analysis and Strategy

The synthesis of the 4-oxo-quinazoline core is well-established in chemical literature. A common and effective strategy involves the cyclization of an appropriately substituted anthranilic acid derivative.[7] For the target compound, the key disconnection is at the N1-C2 and N3-C4 bonds of the pyrimidine ring. This leads back to a 2-aminobenzoic acid derivative, specifically 2-amino-5-carbamoylbenzoic acid , and a one-carbon source, such as formamide or triethyl orthoformate, which will form the C2 position of the quinazolinone ring. An alternative route could involve starting with 5-bromo-2-aminobenzoic acid, constructing the quinazolinone ring, and then performing a palladium-catalyzed cyanation followed by hydrolysis to form the carboxamide, though this is a more complex multi-step process. The direct cyclization of the pre-functionalized anthranilamide is generally more efficient.

Representative Synthesis Protocol

This protocol describes a robust method for the synthesis of this compound based on established chemical principles for this scaffold.

Caption: General workflow for the synthesis of the target compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 2-amino-5-carbamoylbenzoic acid (1.0 eq) with an excess of formamide (approx. 10-15 mL per gram of starting material).

-

Causality: Formamide serves as both the C1 synthon for the cyclization and the high-boiling solvent required to drive the reaction to completion through dehydration.

-

-

Thermal Cyclization: Heat the reaction mixture to reflux (approximately 180-190 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., Dichloromethane:Methanol 9:1). The reaction is typically complete within 4-6 hours.

-

Causality: High temperature is necessary to overcome the activation energy for the initial condensation between the aniline and formamide, followed by the intramolecular cyclization and elimination of water to form the stable heterocyclic ring.

-

-

Isolation: After the reaction is complete (as indicated by the consumption of the starting material), allow the mixture to cool to room temperature. Upon cooling, the product often precipitates from the formamide solution.

-

Work-up: Pour the cooled reaction mixture into an excess of cold water or an ice-water slurry. Stir for 30 minutes to ensure complete precipitation of the crude product.

-

Causality: The product is significantly less soluble in water than in formamide. This "crashing out" procedure is an effective initial purification step.

-

-

Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the filter cake thoroughly with cold water to remove residual formamide, followed by a wash with a cold, non-polar solvent like diethyl ether or hexane to remove non-polar impurities and aid in drying.

Purification and Validation

-

Purification: The crude solid product can be purified by recrystallization from a suitable solvent system, such as ethanol, water, or a mixture of dimethylformamide (DMF) and water.

-

Validation: The identity and purity of the final compound must be confirmed.

-

Melting Point: Determine the melting point and compare it to literature values if available. A sharp melting point is indicative of high purity.[8]

-

Chromatography: Assess purity using High-Performance Liquid Chromatography (HPLC), aiming for >95% purity for research applications.[8][9]

-

Spectroscopy: Confirm the structure using NMR, IR, and Mass Spectrometry as detailed in the following section.

-

Analytical Characterization

While specific experimental spectra for this compound are not prevalent in the surveyed literature, its spectral characteristics can be reliably predicted based on its structure and comparison with closely related, well-characterized analogs.[5][10][11][12][13]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (in DMSO-d₆):

-

Quinazolinone Protons: Three distinct signals are expected in the aromatic region (δ 7.5-8.5 ppm). The H5 proton would likely appear as a singlet or a narrow doublet due to a small four-bond coupling. The H7 and H8 protons would appear as doublets, integrating to one proton each.

-

NH Protons: Two broad singlets are expected, which are exchangeable with D₂O. One corresponds to the lactam N-H (likely downfield, >11 ppm) and the other to the carboxamide -NH₂ protons (typically δ 7.0-8.0 ppm).

-

C2 Proton: A singlet corresponding to the H2 proton would be expected around 8.0-8.4 ppm.[5]

-

-

¹³C NMR (in DMSO-d₆):

-

Carbonyl Carbons: Two signals are expected in the downfield region (δ 160-170 ppm), corresponding to the C4 lactam carbonyl and the C6 amide carbonyl.

-

Aromatic Carbons: Signals for the nine carbon atoms of the core structure would be observed in the typical aromatic region (δ 115-150 ppm).

-

Infrared (IR) Spectroscopy

-

N-H Stretching: Broad bands are expected in the range of 3100-3400 cm⁻¹, corresponding to the N-H stretches of the lactam and the primary amide.[13][14]

-

C=O Stretching: Two strong, distinct absorption bands are anticipated between 1650-1700 cm⁻¹. The lower frequency band typically corresponds to the C4 lactam carbonyl due to resonance, while the higher frequency band corresponds to the C6 amide carbonyl.[5][12]

-

Aromatic C=C and C=N Stretching: Multiple sharp bands are expected in the 1450-1620 cm⁻¹ region, characteristic of the quinazolinone ring system.

Mass Spectrometry (MS)

-

Molecular Ion Peak: In Electrospray Ionization Mass Spectrometry (ESI-MS) under positive ion mode, the primary peak observed would be the protonated molecule [M+H]⁺ at an m/z corresponding to its exact mass (190.0611).[11]

-

Fragmentation: Key fragmentation pathways would likely involve the loss of ammonia (-17 Da) or the entire carboxamide group (-44 Da) from the parent ion.

Biological Context and Potential Applications

The 4-oxo-quinazoline core is a versatile scaffold for targeting a wide range of proteins involved in disease pathology.[1] The specific placement of a carboxamide group at the 6-position provides a key interaction point, particularly for enzymes with polar active sites.

-

HDAC Inhibition: A study on novel 4-oxoquinazoline-based N-hydroxypropenamides demonstrated that functionalization at the 6- and 7-positions could produce potent Histone Deacetylase (HDAC) inhibitors.[5] Although the reported compounds had a different side chain, the study underscores the importance of the 6-position for activity. The carboxamide group in our title compound could potentially act as a hydrogen bond donor/acceptor, interacting with active site residues of HDAC enzymes.

-

Anti-inflammatory Activity: Derivatives of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide have been identified as potent anti-inflammatory agents that inhibit the release of pro-inflammatory cytokines like IL-6 and TNF-α by suppressing the NF-κB pathway.[15] The structural similarity suggests that this compound could be explored for similar activities.

-

Anticancer Potential: The quinazolinone framework is central to several approved anticancer drugs, such as Gefitinib and Erlotinib, which target the Epidermal Growth Factor Receptor (EGFR) kinase.[16] Other derivatives have been investigated for inhibiting various targets, including p21-Activated Kinase 4 (PAK4) and as general cytotoxic agents.[17][18] The title compound represents a simple, unadorned scaffold that could serve as a starting point for developing more complex and targeted anticancer agents.

Caption: Conceptual pathway of HDAC inhibition by a quinazolinone derivative.

Conclusion

This compound is a well-defined heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. Its physicochemical properties suggest favorable drug-like characteristics, and its synthesis is achievable through established chemical methods. While direct experimental data on its biological activity is limited, the extensive research on structurally related quinazolinones provides a strong rationale for its investigation as a potential anticancer, anti-inflammatory, or enzyme-inhibiting agent. This guide provides the foundational knowledge required for researchers to synthesize, characterize, and explore the therapeutic promise of this versatile molecule.

References

- This compound | C9H7N3O2 | CID 135518051. PubChem. [Link]

- Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles.

- Supporting Information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

- Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation. National Institutes of Health (NIH). [Link]

- 150454-06-1 - CoreSyn. CoreSyn. [Link]

- Supporting Information The Synthesis and Evaluation of Dihydroquinazolin-4-ones and Quinazolin-4. The Royal Society of Chemistry. [Link]

- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. ACS Omega. [Link]

- Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. MDPI. [Link]

- Scheme 4: Synthesis of 4-oxoquinazolin derivatives.

- Synthesis of Thioxoquinazolin-4(3H)-one Derivatives Under Microwave and Ultrasonic Irradiation with Classical Heating.

- Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Semantic Scholar. [Link]

- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. PubMed Central (PMC). [Link]

- Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches. National Institutes of Health (NIH). [Link]

- Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis. PubMed. [Link]

- Structure-Based Design of 6-Chloro-4-aminoquinazoline-2-carboxamide Derivatives as Potent and Selective p21-Activated Kinase 4 (PAK4) Inhibitors.

- Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. PubMed Central (PMC). [Link]

- [Synthesis of some 4-oxo-3,4-dihydroquinazoline-3-carboxylic acid deriv

- synthesis of 6-bromo-oxo quinazoline derivatives and their haramcological activities. SciSpace. [Link]

- Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents. National Institutes of Health (NIH). [Link]

- Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone. MDPI. [Link]

- Synthesis and biological evaluation of novel 2-oxo-1,2-dihydroquinoline-4-carboxamide derivatives for the treatment of esophageal squamous cell carcinoma. PubMed. [Link]

- Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs. PubMed Central (PMC). [Link]

Sources

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel Multi-Target Agents Based on the Privileged Structure of 4-Hydroxy-2-quinolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 4-Oxo-3,4,4a,8a-tetrahydroquinazoline-6-carboxylic acid | 1194374-07-6 [smolecule.com]

- 4. This compound | C9H7N3O2 | CID 135518051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Novel 4-Oxoquinazoline-Based N-Hydroxypropenamides as Histone Deacetylase Inhibitors: Design, Synthesis, and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. rsc.org [rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. mdpi.com [mdpi.com]

- 12. asianpubs.org [asianpubs.org]

- 13. Evaluation of Quinazolin-2,4-Dione Derivatives as Promising Antibacterial Agents: Synthesis, In Vitro, In Silico ADMET and Molecular Docking Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rsc.org [rsc.org]

- 15. Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. Synthesis, Cytotoxicity and Mechanistic Evaluation of 4-Oxoquinoline-3-carboxamide Derivatives: Finding New Potential Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 4-oxo-3H-quinazoline-6-carboxamide: From Chemical Identity to Therapeutic Potential

For distribution to: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides an in-depth analysis of 4-oxo-3H-quinazoline-6-carboxamide, a heterocyclic organic compound belonging to the quinazolinone class. The quinazolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse and potent biological activities.[1][2] This document consolidates the current knowledge on this specific molecule, covering its precise chemical identity, including its IUPAC name, synonyms, and key identifiers. We present a detailed summary of its physicochemical properties and propose a robust, step-by-step synthetic protocol grounded in established chemical principles for the quinazolinone framework.[2][3] While direct biological data for this compound is limited, this guide explores its significant therapeutic potential by drawing logical inferences from structurally related analogs, particularly its positional isomer, which has shown promise in modulating key biological pathways.[4][5] This whitepaper is designed to serve as a foundational resource for researchers aiming to explore the synthetic utility and pharmacological profile of 4-oxo-3H-quinazoline-6-carboxamide in drug discovery and development programs.

Chemical Identity and Nomenclature

A precise understanding of a compound's structure and nomenclature is fundamental to scientific investigation. This section delineates the formal naming conventions, structural properties, and unique identifiers for 4-oxo-3H-quinazoline-6-carboxamide.

IUPAC Name and Structural Elucidation

The formal IUPAC name for the compound is 4-oxo-3H-quinazoline-6-carboxamide .[6] The core of this molecule is the quinazolinone ring system, which consists of a pyrimidine ring fused to a benzene ring.[2] The nomenclature specifies:

-

Quinazoline : The fused bicyclic heteroaromatic system.

-

4-oxo : A ketone group (=O) at position 4 of the quinazoline ring.

-

3H : Indicates that position 3 of the heterocyclic ring bears a hydrogen atom. This defines the most common and stable tautomeric form of the 4-quinazolinone core.[7]

-

6-carboxamide : A primary carboxamide group (-CONH₂) attached at position 6 of the benzene ring.

Synonyms and Key Identifiers

For comprehensive database searching and material procurement, it is crucial to recognize the compound's synonyms and identifiers. The pertinent data are summarized in the table below.

| Identifier | Value | Source(s) |

| CAS Number | 150454-06-1 | [6][8][9] |

| Molecular Formula | C₉H₇N₃O₂ | [6][8] |

| Molecular Weight | 189.17 g/mol | [6] |

| Synonyms | 4-Oxo-1,4-dihydroquinazoline-6-carboxamide | [6] |

| 4-Oxo-3,4-dihydro-quinazoline-6-carboxylic acid amide | [9] | |

| 4-hydroxyquinazoline-6-carboxamide | [6] | |

| 4-oxo-1H-quinazoline-6-carboxamide | [6] |

Physicochemical Properties

The physicochemical properties of a compound are critical predictors of its behavior in both chemical and biological systems, influencing factors such as solubility, permeability, and metabolic stability. The following table summarizes key computed properties for 4-oxo-3H-quinazoline-6-carboxamide.

| Property | Value | Significance in Drug Development |

| Monoisotopic Mass | 189.053826475 Da | Essential for high-resolution mass spectrometry analysis to confirm identity and purity.[6] |

| XLogP3 | -0.4 | This value suggests the compound is relatively hydrophilic, which can influence its solubility in aqueous media and its absorption, distribution, metabolism, and excretion (ADME) profile.[6] |

| Hydrogen Bond Donors | 2 | The two amine protons and the N-H on the ring can act as hydrogen bond donors, facilitating interactions with biological targets like enzymes and receptors.[6] |

| Hydrogen Bond Acceptors | 3 | The two oxygen atoms and the ring nitrogen can act as hydrogen bond acceptors, contributing to target binding and solubility.[6] |

| Polar Surface Area | 84.6 Ų | A moderate polar surface area, often correlated with cell permeability and oral bioavailability. |

| Rotatable Bond Count | 1 | The low number of rotatable bonds indicates a conformationally rigid structure, which can be advantageous for binding affinity and selectivity.[6] |

Synthesis and Characterization

While specific literature detailing the synthesis of 4-oxo-3H-quinazoline-6-carboxamide is not widely published, a reliable synthetic route can be designed based on well-established methods for quinazolinone formation, such as the Niementowski quinazoline synthesis.[2] This involves the cyclocondensation of an anthranilic acid derivative with a formamide source.

Proposed Synthetic Workflow

The logical approach to synthesizing the target compound is a two-step process starting from 4-amino-3-formamidobenzoic acid, which can be cyclized to form the quinazolinone ring, followed by amidation of the carboxylic acid. A more direct and efficient route, however, would involve the cyclization of a precursor that already contains the amide functionality. The workflow diagram below illustrates this proposed, efficient pathway.

Caption: Proposed synthetic workflow for 4-oxo-3H-quinazoline-6-carboxamide.

Detailed Experimental Protocol

This protocol is a representative procedure derived from standard methodologies for quinazolinone synthesis.[2][3]

Objective: To synthesize 4-oxo-3H-quinazoline-6-carboxamide.

Materials:

-

4-Amino-3-carbamoylbenzoic acid (or its methyl ester, 4-amino-3-carbamoylbenzoate)

-

Formamide

-

Ethanol

-

Hydrochloric acid (for pH adjustment if needed)

-

Activated charcoal

-

Standard laboratory glassware and heating apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-amino-3-carbamoylbenzoic acid (1.0 eq) with an excess of formamide (10-15 eq).

-

Rationale: Formamide serves as both the reagent providing the final carbon atom for the pyrimidine ring and as the solvent. A large excess drives the reaction to completion.

-

-

Cyclocondensation: Heat the reaction mixture to 130-140 °C with continuous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-8 hours).

-

Rationale: Thermal energy is required to drive the condensation and subsequent cyclization, which involves the elimination of water.

-

-

Work-up and Isolation: Allow the reaction mixture to cool to room temperature. Pour the mixture into cold water (10x the volume of formamide used) with stirring. A precipitate should form.

-

Rationale: The product is expected to be significantly less soluble in water than the formamide solvent and any unreacted starting material, leading to its precipitation.

-

-

Filtration and Washing: Collect the crude solid product by vacuum filtration. Wash the solid sequentially with cold water and then a small amount of cold ethanol to remove residual impurities.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water). If necessary, treat the solution with activated charcoal to remove colored impurities before crystallization.

-

Rationale: Recrystallization is a robust method for purifying solid organic compounds, leveraging differences in solubility between the product and impurities at different temperatures.

-

-

Characterization (Self-Validation): Dry the purified solid under vacuum. Confirm the identity and purity of the final product, 4-oxo-3H-quinazoline-6-carboxamide, using the following methods:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and absence of proton-bearing impurities.

-

High-Resolution Mass Spectrometry (HRMS): To verify the exact molecular weight and elemental composition.[6]

-

HPLC: To determine the purity of the final compound.

-

Biological Activity and Therapeutic Potential

While 4-oxo-3H-quinazoline-6-carboxamide itself is not extensively studied, its core scaffold and the activities of its close isomers provide a strong basis for predicting its therapeutic potential.

The Quinazolinone Scaffold in Drug Discovery

The quinazolinone ring is a cornerstone of medicinal chemistry, with derivatives exhibiting a vast range of biological activities, including anticancer, anti-inflammatory, antimicrobial, anticonvulsant, and antihypertensive properties.[1][2][10] This versatility stems from the scaffold's ability to present substituents in a well-defined three-dimensional space, allowing for precise interactions with a multitude of biological targets.

Inferences from the 7-Carboxamide Isomer: A Soluble Epoxide Hydrolase (sEH) Inhibitor

Of particular relevance, derivatives of the positional isomer, quinazoline-4(3H)-one-7-carboxamide , have been designed and synthesized as potent inhibitors of human soluble epoxide hydrolase (sEH).[4][5] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are lipid signaling molecules with potent anti-inflammatory, vasodilatory, and organ-protective effects.[4] Inhibition of sEH stabilizes EET levels, making it a promising therapeutic strategy for treating hypertension, inflammation, and cardiovascular diseases.

Given the structural similarity between the 6-carboxamide and 7-carboxamide isomers, it is a scientifically sound hypothesis that 4-oxo-3H-quinazoline-6-carboxamide may also exhibit inhibitory activity against sEH. The carboxamide group is a key pharmacophoric feature that can engage in crucial hydrogen bonding interactions within the active site of the enzyme.

Caption: Potential mechanism of action via inhibition of soluble epoxide hydrolase (sEH).

Conclusion and Future Directions

4-oxo-3H-quinazoline-6-carboxamide is a well-defined chemical entity with a clear synthetic pathway and promising, albeit inferred, therapeutic potential. Its structural relationship to known inhibitors of soluble epoxide hydrolase makes it a compelling candidate for screening in assays related to inflammation and cardiovascular disease. Furthermore, the broad bioactivity of the quinazolinone class suggests that this compound should be evaluated in a wider range of therapeutic areas, including oncology and infectious diseases. This guide provides the foundational chemical knowledge necessary for researchers to synthesize, purify, and advance 4-oxo-3H-quinazoline-6-carboxamide into biological and pharmacological investigations, potentially unlocking a new lead compound for drug development.

References

- Products - 2a biotech. (n.d.).

- 4-Oxo-3,4-dihydro-quinazoline-6-carboxylic acid aMide | 150454-06-1. (2022). ChemicalBook.

- Synthesis of Substituted 4-Oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-Oxo-3,4-dihydroquinazoline-2-thioles. (2003). ACS Combinatorial Science.

- This compound | C9H7N3O2 | CID 135518051. (n.d.). PubChem.

- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. (n.d.). PubMed Central.

- Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition. (n.d.). ACS Omega.

- Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022).

- Biological activities of recent advances in quinazoline. (n.d.). ResearchGate.

- Quinazolinone. (n.d.). Wikipedia.

- Structure, molecular formula and IUPAC of quinazolin. (n.d.). ResearchGate.

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Quinazoline-4(3H)-one-7-carboxamide Derivatives as Human Soluble Epoxide Hydrolase Inhibitors with Developable 5-Lipoxygenase Activating Protein Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. This compound | C9H7N3O2 | CID 135518051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Quinazolinone - Wikipedia [en.wikipedia.org]

- 8. 2abiotech.net [2abiotech.net]

- 9. 4-Oxo-3,4-dihydro-quinazoline-6-carboxylic acid aMide | 150454-06-1 [chemicalbook.com]

- 10. Advances in synthesis and biological activities of quinazoline scaffold analogues: A review - Arabian Journal of Chemistry [arabjchem.org]

An In-Depth Technical Guide to 4-Oxo-1,4-dihydroquinazoline-6-carboxamide: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 4-Oxo-1,4-dihydroquinazoline-6-carboxamide, a heterocyclic compound of significant interest in medicinal chemistry and drug development. We will delve into its fundamental physicochemical properties, explore a detailed synthetic route with mechanistic insights, and discuss its potential therapeutic applications based on the known bioactivity of the quinazolinone scaffold.

Core Molecular Attributes

This compound is a quinazolinone derivative characterized by a carboxamide group at the 6-position of the bicyclic ring system. This structural feature imparts specific electronic and steric properties that influence its chemical reactivity and biological interactions.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are crucial for understanding its solubility, membrane permeability, and overall drug-like characteristics.

| Property | Value | Source |

| Molecular Formula | C₉H₇N₃O₂ | PubChem[1] |

| Molecular Weight | 189.17 g/mol | PubChem[1] |

| CAS Number | 150454-06-1 | PubChem[1] |

| IUPAC Name | 4-oxo-3H-quinazoline-6-carboxamide | PubChem[1] |

| Canonical SMILES | C1=CC2=C(C=C1C(=O)N)C(=O)NC=N2 | PubChem[1] |

Structural Representation

The chemical structure of this compound is depicted below. The planar quinazolinone core, coupled with the hydrogen bond donor and acceptor capabilities of the carboxamide group, are key features for potential interactions with biological macromolecules.

Figure 2: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

4-Aminoterephthalamide

-

Formamide

-

Ethanol (for recrystallization)

-

Activated charcoal

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 1 equivalent of 4-aminoterephthalamide with an excess of formamide (approximately 10-20 equivalents).

-

Heat the reaction mixture to 180-200 °C and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature. A precipitate should form.

-

Pour the mixture into cold water to precipitate the crude product fully.

-

Collect the crude product by vacuum filtration and wash thoroughly with cold water to remove excess formamide.

-

For purification, recrystallize the crude solid from hot ethanol. The use of activated charcoal may be necessary to remove colored impurities.

-

Collect the purified crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Causality Behind Experimental Choices:

-

Excess Formamide: Formamide serves as both a reactant and a solvent in this reaction. Using a large excess ensures the reaction goes to completion and helps to maintain a liquid phase at the high temperatures required for cyclization.

-

High Temperature: The cyclocondensation reaction has a high activation energy barrier, necessitating elevated temperatures to drive the reaction forward.

-

Recrystallization from Ethanol: Ethanol is a suitable solvent for recrystallization as the product is expected to have good solubility at high temperatures and poor solubility at room temperature, allowing for efficient purification.

Self-Validating System: Product Characterization

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons of the quinazoline ring, amide protons (NH₂), and the N-H proton of the quinazolinone ring. The chemical shifts and coupling constants will be characteristic of the substituted aromatic system. |

| ¹³C NMR | Resonances for the carbonyl carbons of the quinazolinone and the carboxamide, as well as the aromatic carbons. |

| FT-IR | Characteristic stretching frequencies for N-H bonds (amide and quinazolinone), C=O bonds (amide and quinazolinone), and aromatic C-H and C=C bonds. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight of 189.17 g/mol . |

Therapeutic Potential and Applications in Drug Development

The quinazolinone scaffold is a well-recognized "privileged structure" in medicinal chemistry, forming the core of numerous biologically active compounds. [2][3]Derivatives of quinazolinone have demonstrated a wide array of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.

Potential as an Anticancer Agent

Recent research has highlighted the potential of quinazoline derivatives as anticancer agents, with some compounds targeting key signaling pathways involved in cancer progression. [2][3]

-

Protein Kinase Inhibition: The 4-anilinoquinazoline scaffold is a cornerstone of several approved tyrosine kinase inhibitors (TKIs) used in cancer therapy. [4]While this compound lacks the 4-anilino substitution, the core quinazolinone structure can still serve as a template for the design of inhibitors of other kinases.

-

Tubulin Polymerization Inhibition: Some quinazolinone derivatives have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization, a validated target for anticancer drugs. [5]This mechanism leads to cell cycle arrest and apoptosis in cancer cells.

Signaling Pathway Involvement

The potential anticancer activity of quinazolinone derivatives is often linked to their ability to modulate critical cellular signaling pathways.

Figure 3: Potential signaling pathway modulation by quinazolinone derivatives.

Conclusion

This compound is a molecule with significant potential in the field of drug discovery. Its synthesis from readily available starting materials and the established biological importance of the quinazolinone scaffold make it an attractive candidate for further investigation. Future research should focus on the detailed biological evaluation of this compound to elucidate its specific molecular targets and mechanism of action, which will be crucial for its development as a potential therapeutic agent.

References

- PubChem. This compound.

- Li, X., et al. (2022). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Expert Opinion on Drug Discovery, 17(1), 85-106.

- Adam, B., et al. (2023). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 14(11), 2237-2247.

- Wu, X., et al. (2010). Design, synthesis, and biological evaluation of 4-benzothienylamino-quinazolines as a new class of potent EGFR inhibitors. Bioorganic & Medicinal Chemistry, 18(15), 5561-5568.

- Zahedifard, M., et al. (2015). Synthesis, characterization and biological evaluation of two novel quinazolinone Schiff base derivatives. Iranian Journal of Pharmaceutical Research, 14(4), 1125-1132.

- Al-Suwaidan, I. A., et al. (2024). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Journal of Biomolecular Structure and Dynamics, 1-18.

- PubChem. This compound.

- Khan, I., et al. (2024). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Molecules, 29(5), 1084.

- Patel, D., et al. (2015). Implication of Quinazoline-4(3H)-ones in Medicinal Chemistry: A Brief Review. Journal of Chemical and Pharmaceutical Research, 7(11), 46-53.

Sources

- 1. This compound | C9H7N3O2 | CID 135518051 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

The In Vitro Biological Activity of 4-Oxoquinazoline Derivatives: A Technical Guide for Drug Discovery

Introduction: The Quinazoline Scaffold - A Cornerstone in Medicinal Chemistry

The quinazoline nucleus, a bicyclic aromatic heterocycle formed by the fusion of a benzene ring and a pyrimidine ring, represents a "privileged structure" in medicinal chemistry.[1] Its derivatives, particularly the 4-oxoquinazoline series, have garnered immense interest from researchers and drug development professionals due to their broad spectrum of biological activities. This is evidenced by the numerous FDA-approved drugs incorporating this scaffold, which are utilized in the treatment of various diseases, most notably cancer.[2] The versatility of the 4-oxoquinazoline core allows for substitutions at multiple positions, leading to a vast chemical space and enabling the fine-tuning of pharmacological properties. This guide provides an in-depth technical overview of the primary in vitro biological activities of 4-oxoquinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the molecular mechanisms, provide detailed experimental protocols for their evaluation, and present key structure-activity relationship (SAR) insights to inform rational drug design.

Anticancer Activity: Targeting the Hallmarks of Malignancy

4-Oxoquinazoline derivatives have emerged as a prominent class of anticancer agents, primarily due to their ability to inhibit key signaling pathways involved in tumor growth, proliferation, and survival.[2]

Mechanism of Action: Kinase Inhibition and Beyond

A predominant mechanism of action for the anticancer effects of 4-oxoquinazolines is the inhibition of protein tyrosine kinases (TKs).[3] These enzymes play a crucial role in cell signaling, and their dysregulation is a common feature in many cancers.

-

Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibition: Many 4-anilinoquinazoline derivatives are potent inhibitors of EGFR and VEGFR-2, two key receptor tyrosine kinases involved in tumor progression and angiogenesis.[2] By competing with ATP at the kinase domain, these compounds block downstream signaling cascades, such as the PI3K/Akt/mTOR pathway, which are critical for cell proliferation and survival.[4][5] The general pharmacophore for EGFR inhibitory activity often includes a 4-anilinoquinazoline core with specific substitutions at the C-6 and C-7 positions.[6]

-

PI3K/Akt/mTOR Pathway Modulation: The PI3K/Akt/mTOR pathway is one of the most frequently hyperactivated signaling networks in cancer, regulating cell growth, metabolism, and survival.[4][7] Several 4-oxoquinazoline derivatives have been shown to modulate this pathway, often as a consequence of upstream EGFR or other receptor tyrosine kinase inhibition.

-

Tubulin Polymerization Inhibition: Beyond kinase inhibition, some 4-oxoquinazoline derivatives exert their anticancer effects by interfering with microtubule dynamics.[8] They can bind to the colchicine binding site on β-tubulin, inhibiting its polymerization into microtubules.[9][10] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Signaling Pathway: EGFR and Downstream PI3K/Akt/mTOR Cascade

Caption: EGFR signaling and its inhibition by 4-oxoquinazoline derivatives.

Experimental Protocols

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[11] Metabolically active cells reduce the yellow MTT to purple formazan crystals, the amount of which is proportional to the number of viable cells.

Step-by-Step Methodology: [12][13]

-

Cell Seeding: Seed cancer cells (e.g., A549, MCF-7, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 4-oxoquinazoline derivatives and incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, remove the treatment medium and add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Incubation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Formazan Solubilization: Add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%).

Kinase inhibition assays are crucial for determining the direct inhibitory effect of the compounds on their target enzymes. These assays typically measure the phosphorylation of a substrate by the kinase in the presence and absence of the inhibitor.

Step-by-Step Methodology (Luminescence-based): [14][15][16][17][18]

-

Reagent Preparation: Prepare the kinase buffer, ATP solution, and substrate solution.

-

Master Mix Preparation: Create a master mix containing the kinase buffer, ATP, and substrate.

-

Plate Setup: Add the master mix to the wells of a white 96-well plate.

-

Inhibitor Addition: Add the 4-oxoquinazoline derivatives at various concentrations to the designated "Test Inhibitor" wells. Add a diluent solution to the "Positive Control" and "Blank" wells.

-

Enzyme Addition: Initiate the reaction by adding the diluted kinase (e.g., recombinant human VEGFR2) to the "Positive Control" and "Test Inhibitor" wells. Add kinase buffer to the "Blank" wells.

-

Incubation: Incubate the plate at 30°C for 45-60 minutes.

-

Signal Detection: Add a kinase detection reagent (e.g., Kinase-Glo™) to each well, which measures the amount of ATP remaining. The luminescent signal is inversely proportional to the kinase activity.

-

Data Analysis: Measure luminescence using a microplate reader and calculate the IC₅₀ value for each compound.

Data Presentation: Anticancer Activity of Representative 4-Oxoquinazolines

| Compound ID | Target(s) | Cell Line | IC₅₀ (µM) | Reference |

| Gefitinib | EGFR | A549 | 21.17 | |

| Lapatinib | EGFR, HER2 | MCF-7 | 5.9 | |

| Compound 3 | EGFR | HepG2 | 0.00007 | [6] |

| Compound 20 | EGFR | MCF-7 | 3 | [6] |

| Compound 21 | EGFR, HER2 | EGFRwt | 0.0461 | [6] |

Antimicrobial Activity: A Renewed Arsenal Against Pathogens

The emergence of multidrug-resistant microbial strains has created an urgent need for novel antimicrobial agents. 4-Oxoquinazoline derivatives have shown promising activity against a range of bacteria and fungi, making them attractive scaffolds for the development of new anti-infective drugs.[1][3][19]

Mechanism of Action

The precise antimicrobial mechanisms of 4-oxoquinazolines are still under investigation, but several modes of action have been proposed. Some derivatives are thought to interfere with microbial DNA synthesis, potentially by inhibiting enzymes like DNA gyrase.[20] Others may disrupt the integrity of the microbial cell wall or interfere with essential metabolic pathways. The presence of certain substituents, such as a naphthyl radical or an amide group, has been shown to enhance antimicrobial activity, likely by increasing the compound's hydrophobicity and ability to penetrate bacterial cell membranes.[20]

Experimental Protocols

The agar well diffusion method is a widely used technique for the preliminary screening of antimicrobial activity.[21][22][23][24] It provides a qualitative or semi-quantitative assessment of a compound's ability to inhibit microbial growth.

Step-by-Step Methodology: [21][22][23][24]

-

Media Preparation: Prepare and sterilize Mueller-Hinton Agar (MHA) for bacteria or Sabouraud Dextrose Agar (SDA) for fungi.

-

Inoculum Preparation: Prepare a standardized microbial suspension (e.g., 0.5 McFarland standard).

-

Plate Inoculation: Evenly spread the microbial inoculum over the surface of the agar plates to create a lawn.

-

Well Creation: Aseptically create wells (6-8 mm in diameter) in the agar using a sterile cork borer.

-

Compound Loading: Add a defined volume of the 4-oxoquinazoline derivative solution (dissolved in a suitable solvent like DMSO) to each well.

-

Controls: Include positive controls (standard antibiotics like ciprofloxacin or fluconazole) and a negative control (solvent alone).

-

Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 25-28°C for 48-72 hours for fungi.

-

Zone of Inhibition Measurement: Measure the diameter of the clear zone of growth inhibition around each well in millimeters.

Experimental Workflow: Agar Well Diffusion Assay

Caption: Workflow for the agar well diffusion antimicrobial assay.

Data Presentation: Antimicrobial Activity of Representative 4-Oxoquinazolines

| Compound ID | Organism | MIC (µg/mL) | Reference |

| VMA-17-04 | Staphylococcus aureus | 16-128 | [20] |

| VMA-13-05 | Staphylococcus aureus | 64-128 | [20] |

| VMA-17-01 | Staphylococcus aureus | 32-128 | [20] |

Anti-inflammatory Activity: Quelling the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and certain cancers. 4-Oxoquinazoline derivatives have demonstrated significant anti-inflammatory properties, primarily through the inhibition of key inflammatory enzymes.[25][26][27]

Mechanism of Action: COX Inhibition

A primary mechanism for the anti-inflammatory effects of these compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2.[28] COX-2 is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[29] By selectively inhibiting COX-2 over the constitutively expressed COX-1, these derivatives can potentially offer anti-inflammatory benefits with a reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.

Experimental Protocols

This assay measures the peroxidase activity of COX enzymes, which is coupled to the oxidation of a chromogenic substrate.[28][29][30][31][32]

Step-by-Step Methodology: [28][29][30][31][32]

-

Plate Setup: In a 96-well plate, set up "Background," "100% Initial Activity," and "Inhibitor" wells.

-

Reagent Addition:

-

Background Wells: Add assay buffer and heme.

-

100% Initial Activity Wells: Add assay buffer, heme, and the COX enzyme (COX-1 or COX-2).

-

Inhibitor Wells: Add assay buffer, heme, the COX enzyme, and the 4-oxoquinazoline derivative at various concentrations.

-

-

Pre-incubation: Incubate the plate for a short period (e.g., 5 minutes) at 25°C.

-

Substrate Addition: Add the colorimetric substrate solution (e.g., TMPD) followed by arachidonic acid to all wells to initiate the reaction.

-

Incubation: Incubate for a further 2 minutes at 25°C.

-

Absorbance Reading: Measure the absorbance at 590 nm. The intensity of the color is proportional to the COX activity.

-

Data Analysis: Calculate the percentage of inhibition and determine the IC₅₀ value for each compound against both COX-1 and COX-2 to assess potency and selectivity.

Data Presentation: Anti-inflammatory Activity of Representative 4-Oxoquinazolines

| Compound ID | Target | Activity | Reference |

| Compound 40 | Inflammation | 36.3% edema inhibition | [27] |

| Substituted Pyrrolo-quinazoline | Inflammation | Potent anti-inflammatory | [12] |

| N-(4-fluorophenyl)quinazolin-4-amine | Inflammation | High anti-inflammatory activity | [12] |

Conclusion and Future Perspectives

The 4-oxoquinazoline scaffold continues to be a highly productive platform for the discovery of novel therapeutic agents. The diverse biological activities, coupled with the synthetic tractability of this core, ensure its continued relevance in medicinal chemistry. This guide has provided a comprehensive overview of the key in vitro biological activities of 4-oxoquinazoline derivatives, with a focus on their anticancer, antimicrobial, and anti-inflammatory properties. The detailed experimental protocols and mechanistic insights are intended to serve as a valuable resource for researchers in the field.

Future research will likely focus on the development of more selective and potent derivatives, particularly multi-target inhibitors that can address the complexity of diseases like cancer. A deeper understanding of the molecular mechanisms of action, aided by advanced in silico and in vitro techniques, will be crucial for the rational design of the next generation of 4-oxoquinazoline-based drugs. The integration of these compounds into novel drug delivery systems and combination therapies also holds significant promise for enhancing their therapeutic efficacy.

References

- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

- Frontiers in Oncology. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.

- National Center for Biotechnology Information. (2014). Targeting the PI3K-AKT-mTOR signaling network in cancer.

- LinkedIn. (2023). Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evaluating Activity.

- Frontiers. (2022). PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway?.

- ResearchGate. (2022). The Antibacterial Activity of Quinazoline and Quinazolinone Hybrids.

- SciSpace. (2014). Targeting PI3K/Akt/mTOR Signaling in Cancer.

- National Center for Biotechnology Information. (2015). Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads.

- Chemistry Notes. (2021). Antimicrobial activity by Agar well diffusion.

- Wiley Online Library. (2024). A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues.

- Semantic Scholar. (2014). Targeting the PI3K-AKT-mTOR signaling network in cancer.

- PubMed. (2022). An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review.

- National Center for Biotechnology Information. (2013). Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents.

- Eco-Vector Journals Portal. (2021). Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae.

- International Journal of Botany Studies. (2021). Agar well diffusion: A prominent method for In vitro screening of antimicrobials.

- BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit.

- National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.

- PubMed. (2005). Comparison of ELISA-based tyrosine kinase assays for screening EGFR inhibitors.

- YouTube. (2020). Agar well diffusion assay.

- National Center for Biotechnology Information. (2015). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities.

- Oriental Journal of Chemistry. (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes.

- ResearchGate. (n.d.). Structure–activity relationships (SARs) of quinazolin-4(3H)-ones 2a-j....

- ResearchGate. (n.d.). (A) Structures of 4-oxoquinazoline derivatives as anticancer agents;....

- Academic Journals. (n.d.). African Journal of Pharmacy and Pharmacology - in vitro inhibition of cyclooxygenases, anti-denaturation and antioxidant activities of malian medicinal plants.

- Reaction Biology. (n.d.). EGFR Assays & Drug Discovery Services.

- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.

- ResearchGate. (n.d.). Representative small-molecule inhibitors of tubulin polymerization:....

- Creative BioMart. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.

- ResearchHub. (2024). Detailed protocol for MTT Cell Viability and Proliferation Assay.

- National Center for Biotechnology Information. (2023). Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1.

- ResearchGate. (n.d.). Inhibition of tubulin polymerization in vitro. (a) The inhibition of....

- Wiley Online Library. (2019). Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy.

- ASH Publications. (2019). Anticancer Activity of a Highly Potent Small Molecule Tubulin Polymerization Inhibitor, AB8939.

- National Center for Biotechnology Information. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present).

- protocols.io. (2023). MTT (Assay protocol.

- PubMed. (n.d.). Mechanism of Anti-Inflammatory Activity of Substituted 4-quinazolone Salicyl Esters.

- PubMed. (2023). Discovery of 4-oxo-N-phenyl-1,4-dihydroquinoline-3-carboxamide derivatives as novel anti-inflammatory agents for the treatment of acute lung injury and sepsis.

- MDPI. (2022). Medicinal Chemistry of Analgesic and Anti-Inflammatory Quinazoline Compounds.

- PubMed. (2009). Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives.

Sources

- 1. A Systematic Review of Synthetic and Anticancer and Antimicrobial Activity of Quinazoline/Quinazolin‐4‐one Analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting the PI3K-AKT-mTOR signaling network in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]

- 8. Current advances of tubulin inhibitors as dual acting small molecules for cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Identification of Inhibitors of Tubulin Polymerization Using a CRISPR-Edited Cell Line with Endogenous Fluorescent Tagging of β-Tubulin and Histone H1 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ashpublications.org [ashpublications.org]

- 11. broadpharm.com [broadpharm.com]

- 12. researchhub.com [researchhub.com]

- 13. protocols.io [protocols.io]

- 14. bpsbioscience.com [bpsbioscience.com]

- 15. Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads - PMC [pmc.ncbi.nlm.nih.gov]

- 16. bpsbioscience.com [bpsbioscience.com]

- 17. promega.com [promega.com]

- 18. bpsbioscience.com [bpsbioscience.com]

- 19. researchgate.net [researchgate.net]

- 20. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 21. hereditybio.in [hereditybio.in]

- 22. chemistnotes.com [chemistnotes.com]

- 23. botanyjournals.com [botanyjournals.com]

- 24. m.youtube.com [m.youtube.com]

- 25. Mechanism of anti-inflammatory activity of substituted 4-quinazolone salicyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. encyclopedia.pub [encyclopedia.pub]

- 27. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. academicjournals.org [academicjournals.org]

- 29. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 30. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 31. caymanchem.com [caymanchem.com]

- 32. COX Colorimetric Inhibitor Screening Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]

A Technical Guide to the Putative Mechanism of Action for 4-Oxo-1,4-dihydroquinazoline-6-carboxamide

Preamble: Deconstructing a Privileged Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as foundations for successful therapeutics. The quinazoline core is one such "privileged scaffold," a term reserved for structures capable of binding to a wide range of biological targets with high affinity.[1][2] This versatility has led to the development of numerous FDA-approved drugs, particularly in oncology. A prime example is the 4-oxo-1,4-dihydroquinazoline (or quinazolin-4(3H)-one) substructure, which is central to a class of highly effective enzyme inhibitors.[3]

This guide focuses on a specific, yet under-characterized member of this family: 4-Oxo-1,4-dihydroquinazoline-6-carboxamide.[4] While direct experimental data on this molecule is sparse, its structural features provide a strong basis for formulating a compelling, testable hypothesis regarding its mechanism of action. Drawing upon extensive structure-activity relationship (SAR) data from its chemical relatives, we can logically infer its most probable biological targets and the signaling pathways it may modulate.

This document will therefore present a series of putative mechanisms, grounded in authoritative literature, and detail the rigorous experimental workflows required to validate these hypotheses. We will proceed from the most probable mechanism—inhibition of receptor tyrosine kinases—to other plausible targets, providing the scientific rationale and detailed protocols for investigation at each step.

Part 1: The Primary Hypothesis — Inhibition of Receptor Tyrosine Kinases (RTKs)

The overwhelming body of evidence points to the quinazoline scaffold as a potent inhibitor of protein kinases, a family of enzymes that regulate virtually all cellular processes.[5] Specifically, the 4-anilino-quinazoline and related quinazolinone cores are cornerstones of drugs targeting the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), two RTKs pivotal to cancer cell proliferation and angiogenesis.[6][7][8]

Hypothesis: this compound functions as a Type I, ATP-competitive inhibitor of receptor tyrosine kinases, with a high likelihood of targeting the EGFR and/or VEGFR-2 kinase domains.

Mechanistic Rationale: The quinazolinone ring system is an ideal bioisostere for the adenine ring of ATP. SAR studies have consistently shown that the nitrogen atoms at positions 1 and 3 (N-1 and N-3) of the quinazoline ring are critical for forming hydrogen bonds with key residues in the hinge region of the kinase ATP-binding pocket (e.g., Met793 in EGFR).[6] This interaction anchors the inhibitor, preventing ATP from binding and halting the downstream phosphorylation cascade. The carboxamide moiety at the C-6 position likely extends into the solvent-exposed region or forms additional interactions that modulate selectivity and potency.[6] Upon inhibition, the receptor cannot undergo autophosphorylation, thereby blocking the activation of critical pro-survival signaling pathways such as the Ras/Raf/MEK/ERK and PI3K/Akt/mTOR pathways.[9]

Visualizing the Pathway: RTK Signaling Inhibition

The following diagram illustrates the proposed point of intervention for this compound within the canonical EGFR/VEGFR-2 signaling cascades.

Caption: Proposed mechanism of RTK inhibition by this compound.

Experimental Validation of the RTK Inhibition Hypothesis

A tiered approach, moving from biochemical assays to cell-based systems, is essential for validating this hypothesis. The following workflow and protocols provide a robust framework for this investigation.

Caption: Experimental workflow for validating the RTK inhibition hypothesis.

This protocol measures the compound's ability to directly inhibit the enzymatic activity of purified kinases by quantifying ATP consumption.[10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of the test compound against a panel of kinases, including EGFR and VEGFR-2.

Materials:

-

Purified recombinant kinases (e.g., EGFR, VEGFR-2, and a panel of off-target kinases).

-

Kinase-specific substrate peptides.

-

Test Compound: this compound, dissolved in 100% DMSO to a 10 mM stock.

-

Kinase Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).[10]

-

ATP solution.

-

ADP-Glo™ Kinase Assay Kit (Promega) or similar.

-

White, opaque 384-well assay plates.

-

Plate reader with luminescence detection capabilities.

Methodology:

-

Compound Preparation: Perform a serial dilution of the 10 mM compound stock in DMSO to create a range of concentrations (e.g., 10 mM to 1 nM). Then, create an intermediate dilution of these stocks in Kinase Assay Buffer.

-

Kinase Reaction Setup: In a 384-well plate, add 2.5 µL of the diluted compound or DMSO vehicle control to each well.

-

Enzyme Addition: Add 2.5 µL of the appropriate kinase (at a pre-determined optimal concentration) to each well.

-

Pre-incubation: Incubate the plate for 15 minutes at room temperature to allow the compound to bind to the kinase.

-

Reaction Initiation: Initiate the kinase reaction by adding 5 µL of a substrate/ATP mixture (at their respective Km values, if known) to each well.

-

Reaction Incubation: Incubate the plate at 30°C for 60 minutes.

-

ATP Depletion: Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

-

Signal Generation: Add 20 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced by the kinase reaction back into ATP, which is then used by a luciferase to generate a light signal. Incubate for 30 minutes at room temperature.

-

Data Acquisition: Measure the luminescence of each well using a plate reader. The signal is directly proportional to the amount of ADP produced and thus reflects kinase activity.

-

Data Analysis: Plot the luminescence signal against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic curve to determine the IC50 value.

| Kinase Target | Putative Inhibitor IC50 (nM) | Staurosporine IC50 (nM) |

| EGFR | Experimental Value | 5 |

| VEGFR-2 | Experimental Value | 10 |

| SRC | Experimental Value | 8 |

| CDK2 | Experimental Value | 25 |

| Table 1: Example Data Summary for Kinase Inhibition Screening. Staurosporine is used as a non-selective positive control.[10] |

This protocol assesses whether the compound inhibits the autophosphorylation of the target RTK within a cellular context.

Objective: To measure the inhibition of ligand-induced receptor phosphorylation in a relevant cell line.

Materials:

-

For EGFR: A549 (human lung carcinoma) or similar EGFR-expressing cell line.

-

For VEGFR-2: HUVEC (Human Umbilical Vein Endothelial Cells).

-

Cell culture medium (e.g., DMEM or F-12K for A549, EGM-2 for HUVEC) with 10% FBS.

-

Serum-free medium.

-

Test Compound.

-

Ligand: EGF (for A549) or VEGF (for HUVEC).

-

RIPA Lysis Buffer with protease and phosphatase inhibitors.

-

BCA Protein Assay Kit.

-

Primary antibodies: anti-phospho-EGFR (Tyr1068), anti-total-EGFR, anti-phospho-VEGFR-2 (Tyr1175), anti-total-VEGFR-2, anti-β-actin.

-

HRP-conjugated secondary antibodies.

-

ECL Western Blotting Substrate.

Methodology:

-

Cell Seeding: Plate cells in 6-well plates and grow to 80-90% confluency.

-

Serum Starvation: Replace the growth medium with serum-free medium and incubate for 12-16 hours. This reduces basal receptor phosphorylation.

-

Compound Treatment: Treat the cells with various concentrations of the test compound (or DMSO vehicle) for 2 hours.

-

Ligand Stimulation: Stimulate the cells by adding EGF (e.g., 100 ng/mL) or VEGF (e.g., 50 ng/mL) for 10 minutes at 37°C. A non-stimulated control well should be included.

-

Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them with 100 µL of ice-cold RIPA buffer.

-

Protein Quantification: Clear the lysates by centrifugation and determine the protein concentration of the supernatant using a BCA assay.

-

Western Blotting:

-

Normalize protein amounts for all samples and prepare them with Laemmli sample buffer.

-

Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-EGFR) overnight at 4°C.

-

Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the signal using an ECL substrate and an imaging system.

-

-

Analysis: Strip the membrane and re-probe for total-EGFR/VEGFR-2 and β-actin as loading controls. Quantify band intensities to determine the ratio of phosphorylated to total receptor at each compound concentration.

Part 2: A Secondary Hypothesis — PARP Inhibition

While kinase inhibition is the most probable mechanism, the versatile quinazolinone scaffold has also been implicated as an inhibitor of Poly(ADP-ribose) polymerase (PARP).[11][12] PARP enzymes are critical for DNA repair, particularly the base excision repair (BER) pathway for single-strand breaks (SSBs).[13] PARP inhibitors trap the enzyme on DNA, leading to the formation of cytotoxic double-strand breaks (DSBs) during replication. This mechanism is especially effective in cancer cells with a pre-existing defect in DSB repair, such as those with BRCA1/2 mutations—a concept known as synthetic lethality.[14][15]

Hypothesis: this compound inhibits PARP1/2 activity, leading to synthetic lethality in homologous recombination-deficient (HRD) cancer cells.

Visualizing the Pathway: PARP Inhibition and Synthetic Lethality

Caption: Mechanism of synthetic lethality via PARP inhibition in HR-deficient cells.

Experimental Validation of the PARP Inhibition Hypothesis

Objective: To determine the IC50 of the test compound against purified PARP1 enzyme.

Materials:

-

PARP1 Chemiluminescent Assay Kit (BPS Bioscience, Trevigen, or similar). This kit typically includes:

-

Recombinant human PARP1 enzyme.

-

Histone-coated 96-well strip plate.

-

Activated DNA.

-

Biotinylated NAD+.

-

Streptavidin-HRP.

-

Chemiluminescent substrate.

-

-

Test Compound.

-

PARP inhibitor control (e.g., Olaparib).

Methodology:

-

Reagent Preparation: Prepare all kit reagents according to the manufacturer's instructions. Prepare serial dilutions of the test compound and Olaparib.

-

Reaction Setup: To the histone-coated wells, add PARP buffer, activated DNA, and the diluted test compound or controls.

-

Enzyme Addition: Add the PARP1 enzyme to all wells except the "no enzyme" blank.

-

Reaction Initiation: Start the reaction by adding biotinylated NAD+. Incubate for 60 minutes at room temperature. The PARP enzyme will use NAD+ to poly(ADP-ribosyl)ate (PARylate) the histones on the plate.

-

Washing: Wash the plate multiple times to remove unbound reagents.

-

Detection: Add Streptavidin-HRP and incubate for 60 minutes. This will bind to the biotinylated PAR chains attached to the histones.

-

Signal Generation: Wash the plate again, then add the chemiluminescent HRP substrate.

-

Data Acquisition: Immediately read the plate on a chemiluminescence-capable plate reader.

-

Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value.

Objective: To determine if the compound selectively inhibits the growth of cancer cells with deficient homologous recombination.

Materials:

-

An isogenic cell line pair, such as DLD-1 BRCA2-/- (HR-deficient) and DLD-1 BRCA2+/+ (HR-proficient).

-

Appropriate cell culture medium (e.g., RPMI-1640 + 10% FBS).

-

Test Compound.

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).

-

96-well clear-bottom plates.

Methodology:

-

Cell Seeding: Seed both the BRCA2-/- and BRCA2+/+ cells into separate 96-well plates at a low density (e.g., 1,000 cells/well) and allow them to attach overnight.

-

Compound Treatment: Add a range of concentrations of the test compound to the wells.

-

Incubation: Incubate the plates for 5-7 days to allow for multiple cell divisions.

-

Viability Assessment: On the final day, add the CellTiter-Glo® reagent to each well according to the manufacturer's protocol.

-

Data Acquisition: Measure luminescence, which is proportional to the number of viable cells.

-

Analysis: Normalize the data to the vehicle-treated controls for each cell line. Plot cell viability versus compound concentration and calculate the IC50 for both the HR-deficient and HR-proficient cell lines. A significantly lower IC50 in the HR-deficient line is indicative of synthetic lethality.

Discussion and Future Directions

This guide outlines a structured, hypothesis-driven approach to elucidating the mechanism of action for this compound. Based on the robust precedent set by its structural analogs, the primary putative mechanism is the inhibition of receptor tyrosine kinases like EGFR and VEGFR-2.[2][6] The experimental plan detailed here, beginning with direct biochemical assays and progressing to cell-based target validation, provides a clear path to confirming this hypothesis.

The secondary hypothesis of PARP inhibition, while less common for this scaffold, remains a compelling possibility and is supported by some literature.[11][12] The synthetic lethality assay is a powerful tool to investigate this mechanism, as a positive result has direct translational implications for patient selection in oncology.

Should the initial screening reveal potent activity, subsequent steps would involve:

-

Kinome Profiling: Screening against a broad panel of several hundred kinases to understand the compound's selectivity profile.

-

Structural Biology: Co-crystallization of the compound with its target kinase(s) to confirm the binding mode.

-

Lead Optimization: Synthesizing analogs to improve potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

In Vivo Efficacy: Testing the compound in relevant xenograft or patient-derived xenograft (PDX) animal models.

Conclusion

While the precise mechanism of this compound awaits empirical discovery, its chemical architecture strongly suggests a role as an enzyme inhibitor. The evidence overwhelmingly supports its potential as an ATP-competitive inhibitor of protein kinases, a mechanism responsible for the clinical success of many related quinazoline-based drugs. The validation workflows presented in this guide provide a rigorous and comprehensive strategy to confirm this putative mechanism and pave the way for the potential development of a novel therapeutic agent.

References

- National Institutes of Health (NIH). (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). [Link]

- MDPI. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. [Link]

- Brieflands. (2020).

- ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors. [Link]

- PubMed. (2012). Recent developments of small molecule EGFR inhibitors based on the quinazoline core scaffolds. [Link]

- PubMed. (2023). Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. [Link]

- MDPI. (2023).

- Pharmaceutical Sciences. (2023).

- National Institutes of Health (NIH). (2019). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. [Link]

- PubMed Central (PMC). (n.d.). Quinazoline derivative compound (11d)

- PubMed. (2017). Quinazoline derivatives as selective CYP1B1 inhibitors. [Link]

- Wikipedia. (n.d.). Quinazoline. [Link]

- National Institutes of Health (NIH). (2015).

- National Center for Biotechnology Information (NCBI). (2012). Assay Development for Protein Kinase Enzymes. [Link]

- MDPI. (2021).